N2-(2-METHOXY-5-METHYLPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE
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Overview
Description
N2-(2-METHOXY-5-METHYLPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound known for its diverse applications in scientific research This compound features a triazine core, which is a six-membered ring containing three nitrogen atoms, and is substituted with various functional groups, including a methoxy-methylphenyl group and a phenylpiperazine moiety
Preparation Methods
The synthesis of N2-(2-METHOXY-5-METHYLPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the triazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the methoxy-methylphenyl group: This step involves the substitution of the triazine core with the methoxy-methylphenyl group using suitable reagents and catalysts.
Attachment of the phenylpiperazine moiety: The final step involves the coupling of the phenylpiperazine group to the triazine core, often using a coupling agent such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N2-(2-METHOXY-5-METHYLPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazine core or the phenyl rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N2-(2-METHOXY-5-METHYLPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N2-(2-METHOXY-5-METHYLPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N2-(2-METHOXY-5-METHYLPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE can be compared with other similar compounds, such as:
N1-(2-METHOXY-4-METHYLBENZYL)-N2-(2-(5-METHYLPYRIDIN-2-YL)ETHYL)OXALAMIDE: This compound has a similar methoxy-methylphenyl group but differs in the core structure and other substituents.
N-(2-METHOXY-5-METHYLPHENYL)-2-{[4-(4-METHYLPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: This compound features a triazole ring and a sulfanyl group, making it structurally distinct from the triazine-based compound.
Properties
IUPAC Name |
2-N-(2-methoxy-5-methylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O/c1-16-8-9-19(30-2)18(14-16)24-22-26-20(25-21(23)27-22)15-28-10-12-29(13-11-28)17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3,(H3,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDYBRJUEXATLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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